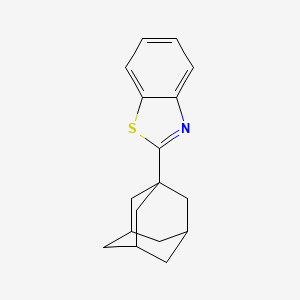

2-(1-Adamantyl)benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

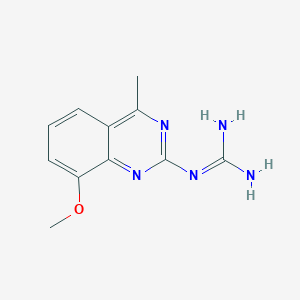

2-(1-Adamantyl)benzothiazole is a compound that features the fusion of an adamantyl group with a benzothiazole moiety. The adamantyl group is a bulky, diamond-like structure known for its stability and unique chemical properties, while benzothiazole is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The combination of these two structures may result in compounds with interesting biological activities and chemical properties.

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various methods. One approach involves the homolytic aromatic ipso substitution in benzothiazoles by the nucleophilic 1-adamantyl radical, which results in the formation of 2-(1-adamantyl)-benzothiazole with higher yields when displacing electron-withdrawing groups . Another method includes the oxidative decarboxylation of 1-adamantyl carboxylic acid to generate adamantyl radicals that can substitute on the C-2 carbon atom of heterocycles like imidazole .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by various spectroscopic methods. For instance, the structure of a hexacyclic benzazepine derivative of 2,4-methanoadamantane was elucidated using X-ray analysis, showcasing the 2-azahexacyclo[8.7.1.1^1,4.0^4,9.0^11,16.0^12,18]nonadeca-4,6,8-triene skeleton . Additionally, the asymmetric unit of a related compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, contains two independent molecules with very similar geometries, and the adamantyl substituent occupies the gauche position relative to the acetamide moiety .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions. Nitration and reduction of nitro derivatives have been carried out on 2-(1-Adamantyl)-1H-benzimidazole, leading to the formation of novel Schiff bases and amides upon further reaction with aromatic aldehydes and acyl chlorides . Additionally, the synthesis of 5(6)-(1-adamantyl)benzimidazole derivatives involved nitration, hydrogenation, and side chain reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the adamantyl and benzothiazole moieties. These compounds exhibit significant biological activities, such as circulatory and tuberculostatic activity , antimicrobial and anti-inflammatory activities , and antiviral activity against A-2 Victoria virus . The adamantyl group contributes to the stability and lipophilicity of these molecules, which can affect their biological activity and pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Substitution Reactions 1-Adamantyl radicals have shown reactivity with 2-substituted benzothiazoles, resulting in the formation of 2-(1-adamantyl)benzothiazole through homolytic aromatic ipso substitutions. This reaction demonstrates the potential for manipulating the benzothiazole structure to introduce different substituents, which can be crucial in drug design and development (Fiorentino et al., 1977). Additionally, the displacement of acyl groups in 2-acylbenzothiazoles by 1-adamantyl radicals to afford 2-alkylbenzothiazoles highlights the potential for structural modifications in benzothiazole derivatives, which can be significant for creating compounds with desired properties (Fiorentino et al., 1978).

Antibacterial and Antimycobacterial Properties Benzothiazole adamantyl amide has emerged as a significant compound against Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM). It exhibits broad-spectrum antibacterial activity and potential as a novel therapeutic agent for treating mycobacterial infections. The optimization of this compound involved replacing the adamantyl group with cyclohexyl derivatives, resulting in lead compounds with excellent potency and a mycobacteria-specific spectrum of activity. This breakthrough in antimycobacterial research indicates the promising role of adamantyl benzothiazoles in combating drug-resistant tuberculosis and other difficult-to-treat mycobacterial infections (De Groote et al., 2018).

Antimicrobial and Anti-inflammatory Activities Novel adamantyl benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, particularly 1-adamanyl-1,3,4-thiadiazole derivatives, have shown marked activity against gram-positive and gram-negative bacteria and the pathogenic fungus Candida albicans. Additionally, some derivatives demonstrated significant anti-inflammatory activity in vivo, indicating the potential of adamantyl benzothiazole compounds in therapeutic applications, including the treatment of infections and inflammation (Kadi et al., 2010).

Pharmacological Potential and Drug Design Adamantyl-based compounds, including adamantyl benzothiazoles, have been recognized for their multidimensional values in drug design. They exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and potential in treating neurological conditions and type-2 diabetes. The structural diversity and versatility of these compounds make them integral in the search for new therapeutics. The synthesis of adamantyl benzothiazole derivatives and their structural analysis provide insights into their pharmacological potential and importance in future drug discovery and development (Chidan Kumar et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-(1-Adamantyl)benzothiazole is the BCL-2 family of enzymes , which play a crucial role in apoptosis . The compound also shows significant activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of the BCL-2 family of enzymes, the compound disrupts the balance between anti-apoptotic and pro-apoptotic members, dysregulating apoptosis in the affected cells .

Biochemical Pathways

The compound affects the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway . It also impacts the transfer of mycolic acids to their cell envelope acceptors in mycobacteria .

Pharmacokinetics

The compound’s adamantyl group is known to improve physical properties such as thermal stability and solubility , which could potentially enhance its bioavailability.

Result of Action

The action of this compound results in the induction of apoptosis in cancer cells by inhibiting BCL-2 enzymes . It also demonstrates bactericidal effects against both Mtb and NTM .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the yields of the compound are greater when the groups to be displaced are electron-withdrawing

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NS/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTFCXSOXPNFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)